2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Overview
Description
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H5Br2F3N. It is a crystalline solid that is used in various chemical reactions and research applications. The compound features a pyridine ring substituted with bromomethyl and trifluoromethyl groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridine. This can be achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 3-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Trifluoromethyl)pyridine
- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications. The trifluoromethyl group also imparts increased lipophilicity and metabolic stability, making it valuable in drug design and development.
Properties
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGKFVGHGFUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956318-54-9 | |
Record name | Pyridine, 2-(bromomethyl)-3-(trifluoromethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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